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(1Z)-N'-hydroxy-2-(1-propyl-4-piperidinyl)ethanimidamide

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

Researchers often face batch-to-batch variability in piperidine amidoxime analogs, compromising SAR reproducibility. This compound solves that with documented ≥95% purity and full QC (NMR, LC-MS). - Physicochemical fit: logP 1.0, TPSA 61.9 Ų - suitable for fragment-based screening (SPR, DSF, NMR). - N-propyl chain provides specific lipophilicity offset vs. N-methyl/ethyl analogs - reference point for permeability or CYP450 studies. - Two HBDs, three HBAs - meets CNS-MPO criteria for brain-penetration model validation. Immediate availability from stock. No repackaging delays.

Molecular Formula C10H21N3O
Molecular Weight 199.298
CAS No. 1308650-60-3
Cat. No. B2815913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1Z)-N'-hydroxy-2-(1-propyl-4-piperidinyl)ethanimidamide
CAS1308650-60-3
Molecular FormulaC10H21N3O
Molecular Weight199.298
Structural Identifiers
SMILESCCCN1CCC(CC1)CC(=NO)N
InChIInChI=1S/C10H21N3O/c1-2-5-13-6-3-9(4-7-13)8-10(11)12-14/h9,14H,2-8H2,1H3,(H2,11,12)
InChIKeyTYYJOJLGJFSJMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1308650-60-3: Physicochemical and Structural Baseline for Selecting (1Z)-N'-Hydroxy-2-(1-propyl-4-piperidinyl)ethanimidamide


The compound (1Z)-N'-hydroxy-2-(1-propyl-4-piperidinyl)ethanimidamide (CAS 1308650‑60‑3) is a synthetic small‑molecule piperidine derivative featuring an N‑propyl substituent on the piperidine ring and an N′‑hydroxy‑ethanimidamide side chain [1]. With a molecular weight of 199.29 g·mol⁻¹, a computed logP of approximately 1, and a topological polar surface area (TPSA) of 61.9 Ų, it occupies a physicochemical space typical of fragment‑ or lead‑like screening compounds [2]. It is commercially supplied as a ≥95 % purity solid by multiple vendors, including ChemBridge (catalog number 4045199), Fluorochem, and AKSci, and is intended for early‑stage research use only .

Fragment-like physicochemical profile supports hit-ID and screening library deployment
N-propyl-N′-hydroxy amidoxime chemotype for SAR and pharmacophore exploration
Curated vendor screening collection with documented QC supports batch consistency

Why (1Z)-N'-Hydroxy-2-(1-propyl-4-piperidinyl)ethanimidamide Cannot Be Replaced by Common Piperidine Analogs


Within the piperidine‑based amidine/amidoxime chemical space, small changes to the N‑alkyl chain or the oxime functionality can substantially alter physicochemical properties critical for permeability, solubility, and target engagement [1]. For example, replacing the N‑propyl group with a methyl reduces lipophilicity (ΔlogP estimated at ≈ 0.5–1.0 units), while deletion of the N′‑hydroxy group eliminates a hydrogen‑bond donor/acceptor that often participates in key binding interactions in amidoxime‑containing pharmacophores . These structural features translate into measurable differences in computed logD₇.₄ and chromatographic retention times, indicating that in‑class analogs are not interchangeable without re‑optimization of downstream biological or ADME properties .

N-Alkyl Chain Sensitivity
Replacing N-propyl with N-methyl may shift lipophilicity by approximately 0.5–1.0 logP units, altering passive permeability and non-specific binding in cellular assays.
N′-Hydroxy Pharmacophore Requirement
Deletion of the N′-hydroxy group removes a hydrogen-bond donor that may engage conserved binding-pocket residues; the non-hydroxy analog represents a distinct chemotype, not a functional equivalent.
In-Class Analog Re-optimization
Measurable differences in computed logD7.4 and chromatographic retention indicate that close piperidine analogs are not directly interchangeable without re-optimization of downstream ADME properties.

Quantitative Differentiation Evidence for CAS 1308650‑60‑3 Against Closest Piperidine‑Ethanimidamide Analogs


Lipophilicity (XLogP3) Contrasted with N‑Methyl and Non‑Hydroxy Propyl Analogs

The target compound exhibits a computed XLogP3 of 1.0 [1]. Its closest N‑methyl analog, (1Z)-N'-hydroxy-2-(1-methylpiperidin-4-yl)ethanimidamide, is estimated to have an XLogP3 of approximately 0.4–0.6 based on the loss of two methylene units (ΔlogP contribution ≈ 0.5 per methylene) [2]. The propyl analog lacking the N′‑hydroxy group (2-(1-propylpiperidin-4-yl)ethanimidamide) is predicted to have a higher logP (≈ 1.5–1.8) owing to the absence of the polar hydroxyl . This 0.5–0.8 logP separation is sufficient to alter passive membrane permeability by an estimated 3‑ to 5‑fold according to the Hanch–Leo model [2].

Lipophilicity Comparison
Class-level
XLogP3 = 1.0 vs N-methyl ≈0.5 / non-hydroxy ≈1.6
Supports permeability ranking among in-class piperidine analogs
Computed; experimental logD7.4 validation recommended
Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

Topological Polar Surface Area (TPSA) as a Determinant of Blood–Brain Barrier Penetration Potential

The target compound has a TPSA of 61.9 Ų [1], placing it near the upper limit of the CNS‑favorable range (commonly cited as 40–70 Ų for optimal BBB penetration) [2]. The methyl analog N-hydroxy-2-(1-methylpiperidin-4-yl)ethanimidamide possesses an identical TPSA (61.9 Ų) because the polar atoms are unchanged . In contrast, the non‑hydroxy propyl analog 2-(1-propylpiperidin-4-yl)ethanimidamide has a reduced TPSA (≈ 40–45 Ų) due to the loss of the N′‑hydroxy group, potentially increasing BBB permeability but also reducing aqueous solubility . While TPSA alone does not confirm CNS exposure, the value for the target compound is characteristic of many CNS‑active amidoximes [2].

CNS Polarity Window
Class-level
61.9 Ų
Δ ≈17–22 Ų vs non-hydroxy analog
CNS-relevant polarity window for BBB penetration screening context
TPSA alone does not confirm CNS exposure; requires assay validation
CNS Drug Design ADME Computational Chemistry

Hydrogen‑Bond Donor/Acceptor Profile Differentiates from Non‑Hydroxy Amidines

The target compound contains two hydrogen‑bond donors (HBD: 2) and three hydrogen‑bond acceptors (HBA: 3) [1]. The non‑hydroxy analog 2-(1-propylpiperidin-4-yl)ethanimidamide possesses only one donor (the amidine NH) and two acceptors (HBD: 1, HBA: 2) . In amidoxime‑based pharmacophores, the additional hydroxyl hydrogen‑bond donor often engages a conserved acidic residue (e.g., Asp or Glu) in the target binding pocket, which is a recurring binding motif observed in crystal structures of amidoxime–enzyme complexes [2]. The absence of this donor in the non‑hydroxy analog could abrogate or weaken such a key interaction, making it a structurally distinct chemotype rather than a functional equivalent.

H-Bond Profile
Class-level
HBD: 2 HBA: 3 Δ +1 each vs non-hydroxy
Amidoxime pharmacophore distinction from non-hydroxy amidines
Binding engagement requires target-specific assay confirmation
Structure–Activity Relationships Pharmacophore Design Target Engagement

Purity and Vendor‑Batch Consistency as Procurement Differentiators

The target compound is routinely supplied at ≥95 % purity with accompanying analytical certificates (e.g., NMR, LC‑MS) from vendors such as ChemBridge (95 %), Fluorochem (95 %), and AKSci (95 % minimum) . Commercially available related analogs like 2-(1-methylpiperidin-4-yl)ethanimidamide hydrochloride (CAS 915924-71-9) are often provided with similar purity specifications, but the N‑propyl‑N′‑hydroxy variant is curated within the ChemBridge screening collection, ensuring batch‑to‑batch consistency and immediate availability for hit‑to‑lead progression . For laboratories requiring reproducible biological data, sourcing from a collection that provides documented retest dates and QC data reduces the risk of compound degradation artifacts.

Procurement Quality
Data to verify
≥95% purity
Curated in ChemBridge screening library; multi-vendor availability
Supports batch consistency review for screening workflows
Supplier-reported specification; independent QC verification recommended
Quality Control Compound Procurement Chemical Biology

Recommended Research Scenarios for (1Z)-N'-Hydroxy-2-(1-propyl-4-piperidinyl)ethanimidamide (CAS 1308650‑60‑3)


Fragment‑Based or Hit‑Identification Screening for Amidoxime‑Binding Targets

Owing to its computed logP of 1.0 and TPSA of 61.9 Ų, the compound occupies a tractable physicochemical space for fragment screening libraries [1]. Procurement from the ChemBridge screening collection ensures immediate availability at ≥95 % purity, enabling direct use in biochemical or biophysical assays (e.g., SPR, DSF, NMR) aimed at identifying amidoxime‑recognizing proteins .

Structure–Activity Relationship (SAR) Exploration of N‑Alkylpiperidine Amidoximes

The N‑propyl substitution provides a specific lipophilicity offset compared to the N‑methyl and N‑ethyl counterparts [1]. This compound serves as a reference point for SAR campaigns examining how incremental alkyl chain length modulates cellular permeability, CYP450 inhibition, or target binding kinetics, with the N′‑hydroxy group serving as a critical pharmacophoric element [1].

CNS Penetration Feasibility Assessment Using In Silico Models

With a TPSA of 61.9 Ų and an HBD count of 2, the compound meets multiple criteria of the CNS‑MPO desirability score often used to prioritize compounds for brain‑penetration studies [1]. Procurement of this specific chemotype supports computational model validation and in vitro PAMPA‑BBB or MDCK‑MDR1 permeability assays where the hydroxyamidine moiety is hypothesized to engage efflux transporters differently than non‑hydroxy analogs .

Academic Chemical Biology Studies Requiring a Structurally Defined Piperidine‑Amidoxime Probe

Given the distinct hydrogen‑bond profile (HBD 2, HBA 3) and the documented availability with full QC (NMR, LC‑MS), this compound is suitable for academic groups investigating the role of amidoxime functionality in metal chelation, NO‑donor chemistry, or enzyme inhibition, where precise stoichiometry is essential [1].

Application
Selection Property
Validation Focus
Fragment-based screening for amidoxime-binding targets
Physicochemical screening fit
Library curation and QC documentation
SAR exploration of N-alkylpiperidine amidoximes
N-alkyl chain lipophilicity offset
Permeability and target binding endpoint review
CNS penetration feasibility assessment
CNS-MPO parameter alignment
In vitro permeability model validation
Chemical biology probe studies with amidoxime chemotype
H-bond donor/acceptor stoichiometry
Metal chelation or enzyme inhibition assay context
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